3-Methyl-4-nitrothiophene-2-carboxylic acid
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Overview
Description
3-Methyl-4-nitrothiophene-2-carboxylic acid is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. This compound is characterized by the presence of a methyl group at the 3-position, a nitro group at the 4-position, and a carboxylic acid group at the 2-position. Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitrothiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the nitration of 3-methylthiophene-2-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration .
Another approach involves the use of Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is particularly useful for synthesizing aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-nitrothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 3-Methyl-4-aminothiophene-2-carboxylic acid.
Reduction: 3-Methyl-4-nitrothiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-4-nitrothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other advanced materials
Mechanism of Action
The mechanism of action of 3-Methyl-4-nitrothiophene-2-carboxylic acid is largely dependent on its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The sulfur atom in the thiophene ring can participate in coordination with metal ions, affecting the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-2-thiophenecarboxylic acid: Similar structure but lacks the methyl group at the 3-position.
Methyl 5-chloro-4-nitrothiophene-2-carboxylate: Contains a chlorine atom at the 5-position and a methyl ester group instead of a carboxylic acid
Uniqueness
3-Methyl-4-nitrothiophene-2-carboxylic acid is unique due to the presence of both a methyl group and a nitro group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
229343-07-1 |
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Molecular Formula |
C6H5NO4S |
Molecular Weight |
187.18 g/mol |
IUPAC Name |
3-methyl-4-nitrothiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H5NO4S/c1-3-4(7(10)11)2-12-5(3)6(8)9/h2H,1H3,(H,8,9) |
InChI Key |
UFLMQUYCTZBYQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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